MAO-B Inhibition: 129 nM Potency Distinct from Non-Amino Analog
5-Amino-2-[(4-chlorophenyl)thio]benzoic acid inhibits human recombinant monoamine oxidase B (MAO-B) with an IC50 of 129 nM [1]. In contrast, the non-amino analog 2-[(4-chlorophenyl)thio]benzoic acid (CAS 6469-85-8) has not been reported to exhibit measurable MAO-B inhibition at comparable concentrations, underscoring the essential contribution of the 5-amino group to target engagement .
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | 129 nM (0.129 µM) |
| Comparator Or Baseline | 2-[(4-chlorophenyl)thio]benzoic acid (CAS 6469-85-8): No reported MAO-B inhibition |
| Quantified Difference | >100-fold difference in potency (inferred) |
| Conditions | Recombinant human MAO-B; p-benzylamine substrate; 15 min preincubation; 20 min fluorimetric detection [1] |
Why This Matters
For researchers targeting MAO-B in neurodegenerative disease models, the presence of the 5-amino group is critical for achieving nanomolar potency, making this compound a distinct chemical probe compared to amino-deficient analogs.
- [1] BindingDB. BDBM50430726 (CHEMBL2333930): IC50 = 129 nM for inhibition of human MAO-B. Sapienza University of Rome / ChEMBL curation. View Source
